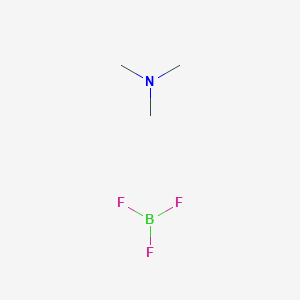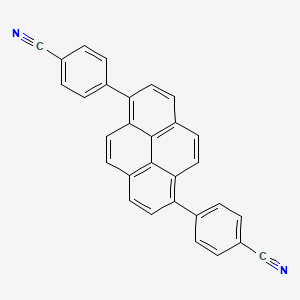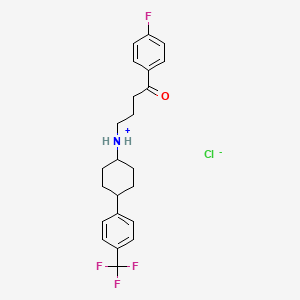
N,N-dimethylmethanamine;trifluoroborane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethylmethanamine;trifluoroborane is a chemical compound with the molecular formula C₃H₉BF₃N. It is a combination of N,N-dimethylmethanamine and trifluoroborane, forming a 1:1 complex. This compound is known for its unique properties and applications in various fields of science and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylmethanamine;trifluoroborane typically involves the reaction of N,N-dimethylmethanamine with trifluoroborane. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The reaction can be represented as follows:
[ \text{N,N-dimethylmethanamine} + \text{trifluoroborane} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and optimized reaction conditions. The process is designed to maximize yield and minimize impurities, ensuring the production of high-quality compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethylmethanamine;trifluoroborane undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborane group can be replaced by other nucleophiles.
Complex Formation: It can form complexes with other chemical species, enhancing its reactivity and stability.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal conditions for the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted amines and boron-containing compounds .
Aplicaciones Científicas De Investigación
N,N-dimethylmethanamine;trifluoroborane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds and as a catalyst in various reactions.
Biology: The compound is utilized in biochemical studies to investigate the interactions between boron and biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is employed in the production of advanced materials and as a component in specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylmethanamine: A related compound without the trifluoroborane group, used in similar applications but with different reactivity.
Trimethylamine: Another amine with similar properties but different molecular structure.
Dimethylamine: A simpler amine that shares some chemical characteristics with N,N-dimethylmethanamine.
Uniqueness
N,N-dimethylmethanamine;trifluoroborane is unique due to the presence of the trifluoroborane group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong Lewis acids and stable complex formation .
Propiedades
| 420-20-2 | |
Fórmula molecular |
C3H9BF3N |
Peso molecular |
126.92 g/mol |
Nombre IUPAC |
N,N-dimethylmethanamine;trifluoroborane |
InChI |
InChI=1S/C3H9N.BF3/c1-4(2)3;2-1(3)4/h1-3H3; |
Clave InChI |
QWDCGMCLKHZVNI-UHFFFAOYSA-N |
SMILES canónico |
B(F)(F)F.CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid](/img/structure/B13749324.png)
![9-Butyl-9-borabicyclo[3.3.1]nonane](/img/no-structure.png)

![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)





